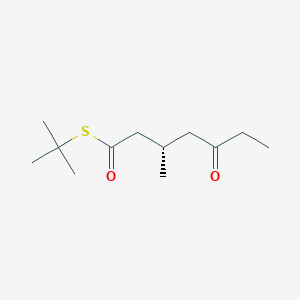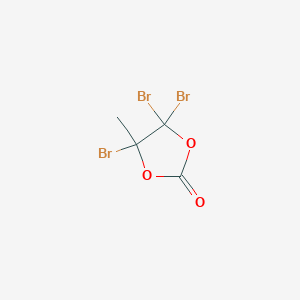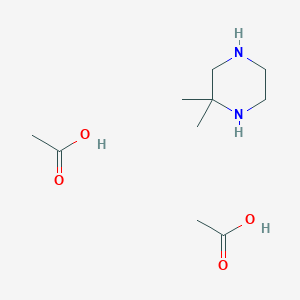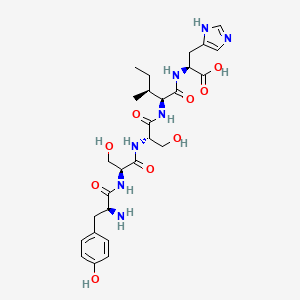![molecular formula C13H19ClO2Si B14219105 Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 827575-54-2](/img/structure/B14219105.png)
Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: is a specialized organic compound known for its unique chemical structure and reactivity. It is characterized by the presence of a benzoyl chloride group attached to a silyl ether moiety. This compound is used in various chemical reactions and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of benzoyl chloride with a silyl ether precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. Common reagents used in the synthesis include benzoyl chloride, tert-butyldimethylsilyl chloride, and a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and the corresponding silyl alcohol.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Bases: Triethylamine, pyridine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products:
Benzoic Acid: Formed during hydrolysis.
Silyl Alcohols: Resulting from the cleavage of the silyl ether group.
Benzyl Alcohol Derivatives: Formed during reduction reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Protecting Group: The silyl ether group serves as a protecting group for alcohols in multi-step organic synthesis.
Biology and Medicine:
Drug Development: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Polymer Chemistry: Used in the production of specialty polymers and resins.
Material Science: Involved in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its reactivity towards nucleophiles and its ability to form stable intermediates. The benzoyl chloride group is highly reactive and can undergo nucleophilic attack, leading to the formation of various products. The silyl ether group provides stability and can be selectively cleaved under specific conditions.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Chloride: A simpler analog without the silyl ether group.
Trimethylsilyl Chloride: Contains a silyl group but lacks the benzoyl moiety.
Tert-Butyldimethylsilyl Chloride: Similar silyl group but without the benzoyl chloride functionality.
Uniqueness: Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the combination of the benzoyl chloride and silyl ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
827575-54-2 |
|---|---|
Molekularformel |
C13H19ClO2Si |
Molekulargewicht |
270.82 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxybenzoyl chloride |
InChI |
InChI=1S/C13H19ClO2Si/c1-13(2,3)17(4,5)16-11-9-7-6-8-10(11)12(14)15/h6-9H,1-5H3 |
InChI-Schlüssel |
ONJRYFPZAIDZCL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


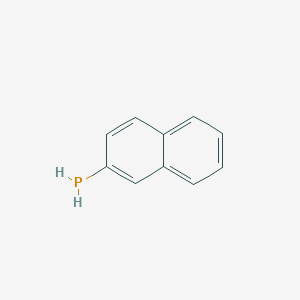
![6-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL](/img/structure/B14219029.png)
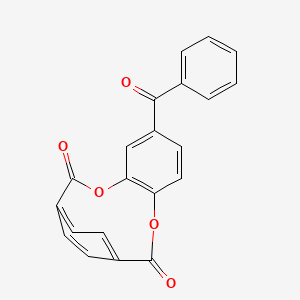
![Trimethyl[(nonadec-18-yn-9-yl)oxy]silane](/img/structure/B14219035.png)

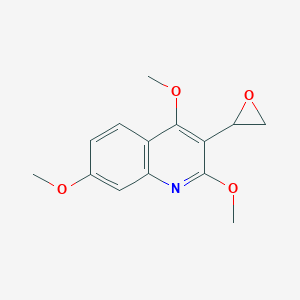
![2-{(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy}-1-phenylethan-1-one](/img/structure/B14219052.png)
